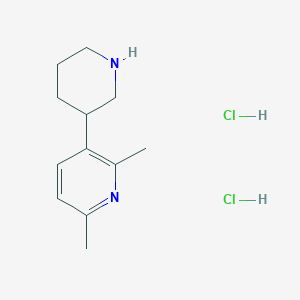

2,6-Dimethyl-3-(piperidin-3-yl)pyridine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,6-Dimethyl-3-(piperidin-3-yl)pyridine dihydrochloride” is a chemical compound with the molecular formula C12H18N2.2ClH . It is a solid substance and its IUPAC name is 2,6-dimethyl-3-(piperidin-3-yl)pyridine dihydrochloride .

Synthesis Analysis

The synthesis of piperidine derivatives, such as “2,6-Dimethyl-3-(piperidin-3-yl)pyridine dihydrochloride”, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been widespread . Specific methods of piperidine synthesis have been published in several reviews .Molecular Structure Analysis

The InChI code for “2,6-Dimethyl-3-(piperidin-3-yl)pyridine dihydrochloride” is 1S/C12H18N2.2ClH/c1-9-5-6-12(10(2)14-9)11-4-3-7-13-8-11;;/h5-6,11,13H,3-4,7-8H2,1-2H3;2*1H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis

“2,6-Dimethyl-3-(piperidin-3-yl)pyridine dihydrochloride” has a molecular weight of 263.21 . It is a solid substance and should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis Methods

The development of efficient synthesis methods for pyridine derivatives, including those related to 2,6-Dimethyl-3-(piperidin-3-yl)pyridine dihydrochloride, has significant importance in medicinal chemistry. For instance, a novel synthesis approach based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be prepared by the condensation of 3-aminopyridine with dimethoxytetrahydrofuran, offers a simpler alternative for producing conformationally rigid diamines crucial in drug development (Smaliy et al., 2011).

Chemical Transformations and Reactions

Chemical transformations involving pyridine derivatives showcase their versatility in organic synthesis. The intramolecular pyridine-based frustrated Lewis pairs study illustrates the formation of organolithium or -potassium compounds from deprotonation of methylpyridines, leading to 2-borylmethylpyridines through treatment with ClB(C6F5)2. These compounds form intramolecular B-N bonds and four-membered rings, highlighting the structural and reactive diversity of pyridine derivatives (Körte et al., 2015).

Optical Properties and Materials Science

The study of the structure-dependent and environment-responsive optical properties of trisheterocyclic systems with electron-donating amino groups, including dimethylamine and piperidine, provides insights into the thermal, redox, UV–Vis absorption, and emission properties of these compounds. This research contributes to the understanding of how amine donors and nitrogen-based π-deficient heterocycles affect the material's properties, useful in designing efficient emitters and exploring their applications in optoelectronics and sensors (Palion-Gazda et al., 2019).

Antihypertensive Activity

In the pharmaceutical research domain, the synthesis and evaluation of 6,7-disubstituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols, which involve piperidino or pyrrolidino groups, have been explored for their antihypertensive activity. These studies aim to develop novel therapeutics by enhancing the blood pressure lowering activity of monosubstituted compounds through strategic molecular modifications, demonstrating the potential of pyridine derivatives in medicinal chemistry (Evans et al., 1983).

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “2,6-Dimethyl-3-(piperidin-3-yl)pyridine dihydrochloride” and other piperidine derivatives include the discovery and biological evaluation of potential drugs containing the piperidine moiety . This research is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Eigenschaften

IUPAC Name |

2,6-dimethyl-3-piperidin-3-ylpyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-9-5-6-12(10(2)14-9)11-4-3-7-13-8-11;;/h5-6,11,13H,3-4,7-8H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSSXDMIHPJMLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C2CCCNC2)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethyl-3-(piperidin-3-yl)pyridine dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3,4-diethoxyphenyl)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2828830.png)

![(E)-ethyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2828832.png)

![Methyl (1-{[(3-methylphenyl)amino]carbonyl}piperidin-4-yl)acetate](/img/structure/B2828835.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2828836.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2828842.png)

![7-[(E)-2-[3-(4-tert-butylphenoxy)phenyl]ethenyl]-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2828849.png)